Rhusemialin A
Description
Rhusemialin A is a cytotoxic lignan isolated from the twigs of Cryptocarya impressinervia (Lauraceae) . It is characterized as a yellow powder and identified through nuclear magnetic resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR data. Structurally, it belongs to the lignan class, which typically consists of dimeric phenylpropanoid units. This compound exhibits significant cytotoxic activity against the HL-60 human leukemia cell line, with an IC50 value of 3.69 μM . This compound was isolated alongside 23 other compounds, including lignans, flavonoids, and sterols, during the first phytochemical investigation of C. impressinervia .
Properties
Molecular Formula |
C31H34O11 |
|---|---|
Molecular Weight |
582.6 g/mol |
IUPAC Name |
[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C31H34O11/c1-38-23-12-18(13-24(39-2)29(23)36)27-20(15-42-26(35)8-6-16-5-7-21(33)22(34)9-16)19(14-32)10-17-11-25(40-3)30(37)31(41-4)28(17)27/h5-9,11-13,19-20,27,32-34,36-37H,10,14-15H2,1-4H3/b8-6+/t19-,20-,27+/m0/s1 |
InChI Key |
MFFDBMCFAFUUKG-PVXIIKDLSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]([C@@H](CC3=CC(=C(C(=C23)OC)O)OC)CO)COC(=O)/C=C/C4=CC(=C(C=C4)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)COC(=O)C=CC4=CC(=C(C=C4)O)O |
Synonyms |
lyoniresinol-9'-O-caffeoyl ester rhusemialin A |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Cytotoxic Properties of this compound and Analogues
| Compound | Structural Features | Cytotoxic Activity (IC50, μM) | Target Cell Lines |
|---|---|---|---|
| This compound (2) | Lignan core with hydroxyl and methoxy groups | 3.69 (HL-60) | HL-60 leukemia |
| 9,9’-O-Di-feruloyl-(-)-secoisolariciresinol (1) | Bis-feruloylated lignan derivative | 3.58 (HL-60), 4.55 (SMMC-7721), 6.39 (A-549), 5.09 (MCF-7), 4.80 (SW-480) | Broad-spectrum (5 cancer lines) |
| Dihydrosinapyl ferulate (3) | Dihydro-sinapyl alcohol conjugated to ferulic acid | Moderate activity across all tested cell lines | HL-60, SMMC-7721, A-549, MCF-7, SW-480 |
| Lariciresinol (4) | Classical lignan with tetrahydrofuran core | Data not fully reported | N/A |
Key Differences in Bioactivity
Compound 1 exhibits broad-spectrum cytotoxicity, likely due to its bis-feruloyl groups, which enhance membrane permeability and target engagement .
Structural Determinants of Activity :
- The feruloyl moieties in compound 1 contribute to its superior activity by facilitating interactions with cellular targets such as topoisomerases or microtubules .
- This compound lacks these substituents, which may explain its narrower activity profile.
NMR Data Completeness: While this compound and Dihydrosinapyl ferulate (3) have full ¹H- and ¹³C-NMR assignments, Lariciresinol (4) lacks complete ¹³C-NMR data, limiting structural comparisons .
Mechanistic Insights and Limitations
- Structural Similarity ≠ Functional Similarity: Despite shared lignan frameworks, minor structural variations (e.g., hydroxylation patterns, esterification) significantly alter bioactivity. For example, compound 1’s bis-feruloylation enhances cytotoxicity, whereas this compound’s simpler structure restricts its efficacy .
Q & A
Q. How should researchers address peer reviewer concerns about incomplete mechanistic data for this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
